5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid
CAS No.:
Cat. No.: VC18161401
Molecular Formula: C12H13FO4
Molecular Weight: 240.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13FO4 |
|---|---|
| Molecular Weight | 240.23 g/mol |
| IUPAC Name | 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
| Standard InChI | InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)7-4-5-9(13)8(6-7)10(14)15/h4-6H,1-3H3,(H,14,15) |
| Standard InChI Key | AFXFHBBAIQDVNT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)C(=O)O |
Introduction
Key Findings
5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group. With the molecular formula , it serves as a critical intermediate in pharmaceutical synthesis, notably in the production of poly(ADP-ribose) polymerase (PARP) inhibitors like olaparib . Its structural uniqueness enables participation in diverse chemical reactions, making it valuable in medicinal chemistry and industrial applications.
Structural and Chemical Properties
Molecular Characteristics
The compound consists of a fluorine-substituted benzene ring, a carboxylic acid group at position 2, and a Boc-protected amino group at position 5. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 240.23 g/mol | |
| IUPAC Name | 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |
| SMILES | ||
| Solubility | Soluble in organic solvents (e.g., DCM, THF) |
The Boc group enhances stability during synthetic processes, while the fluorine atom influences electronic properties and reactivity.
Spectroscopic Data
-
NMR: The -NMR spectrum shows distinct peaks for the tert-butyl group (δ 1.4 ppm), aromatic protons (δ 7.2–8.1 ppm), and carboxylic acid (δ 12–13 ppm).
-
IR: Stretching vibrations at 1700–1750 cm (C=O of Boc and carboxylic acid) and 1250 cm (C-F).
Synthesis and Industrial Production
Stepwise Synthesis
The synthesis involves three primary steps :
-
Protection of the Amino Group:
-
Fluorination:
-
Introduce fluorine using Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
-
-
Purification:
-
Recrystallization or column chromatography achieves >98% purity.
-
Industrial Scalability
Patent WO2018038680A1 highlights its use in olaparib synthesis via Route B, emphasizing improved yields (75–80%) and reduced toxicity compared to traditional methods . Key advancements include:
Applications in Pharmaceutical Chemistry
Role in Olaparib Synthesis
Olaparib, a PARP inhibitor for ovarian cancer, relies on 5-[(tert-butoxy)carbonyl]-2-fluorobenzoic acid as a precursor . The synthesis involves:
-
Coupling with Piperazine: React with 1-(tert-butoxycarbonyl)piperazine to form tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate (Compound C) .
-
Deprotection and Cyclopropanation: Acidic removal of Boc followed by reaction with cyclopropanecarbonyl chloride yields olaparib .
Other Therapeutic Derivatives
-
Antiviral Agents: Derivatives show activity against coronaviruses by inhibiting 3CL proteases .
-
HDAC Inhibitors: Fluorinated analogs exhibit enhanced cytotoxicity in cancer cell lines.
Comparative Analysis with Analogues
Structural Analogues
Reactivity and Stability
-
Boc Group Stability: Resists hydrolysis under basic conditions but cleaved by acids (e.g., TFA).
-
Fluorine Effects: Enhances metabolic stability and binding affinity in drug candidates .
Industrial and Environmental Considerations
Environmental Impact
-
Biodegradability: Slow degradation in water (half-life >60 days).
-
Waste Management: Incineration recommended for disposal.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume